1,3-Di(2-pyridyl)-1,3-propanedione
Overview
Description
1,3-Di(2-pyridyl)-1,3-propanedione is an organic compound that features two pyridyl groups attached to a central propanedione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as a ligand in coordination chemistry and has applications in materials science, catalysis, and medicinal chemistry.
Mechanism of Action
Target of Action
1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a complex compound that interacts with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations serve as the primary targets for this compound .
Mode of Action
The compound forms complexes with these metal cations, which are of considerable practical interest . The interaction of this compound with these targets results in the formation of complexes that exhibit photoluminescent and semiconducting properties .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its photoluminescent and semiconducting properties . These properties allow the compound to be used in light-emitting electrochemical cells (LEEC), as cathode layers for high-performance polymer solar cells (PSC), and as redox molecular wires .
Result of Action
The result of the action of this compound is the formation of complexes with photoluminescent and semiconducting properties . These complexes have practical applications in various fields, including microelectronics and nanoelectronics . In addition to technical applications, some representatives of similar compounds are used in medicine, exhibiting cytotoxic properties against human lung and prostate cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that complexes of various metal cations (Pd(II), Pt(II), Fe(II), Ir(III), Ru(III)) based on 1,3-di(2-pyridyl)benzene ligands are of considerable practical interest .
Cellular Effects
It is known that the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
Molecular Mechanism
It is known that the combination of photoluminescent and semiconducting properties of Pt(II), Ru(III), and Fe(II) complexes based on functionalized 1,3-di(2-pyridyl)benzenes allows their use in light-emitting electrochemical cells (LEEC), as a cathode layers for high performance polymer solar cells (PSC), and also as redox molecular wires and supramolecular nanowires for various products of micro- and nanoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(2-pyridyl)-1,3-propanedione can be synthesized through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(2-pyridyl)-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .
Scientific Research Applications
1,3-Di(2-pyridyl)-1,3-propanedione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: In materials science, it is used in the development of luminescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
1,3-Di(2-pyridyl)benzene: Similar in structure but with a benzene ring instead of a propanedione moiety.
1,3-Di(2-pyridyl)ethane: Features an ethane backbone instead of propanedione.
2,2’-Bipyridine: Consists of two pyridyl groups directly connected without an intervening carbon chain.
Uniqueness
1,3-Di(2-pyridyl)-1,3-propanedione is unique due to its diketone functionality, which provides additional reactivity compared to similar compounds. This makes it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-20-0, 10198-89-7 | |
Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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